Cas no 315683-01-3 (ethyl 4-phenyl-2-2-({5-phenylthieno2,3-dpyrimidin-4-yl}sulfanyl)acetamidothiophene-3-carboxylate)

ethyl 4-phenyl-2-2-({5-phenylthieno2,3-dpyrimidin-4-yl}sulfanyl)acetamidothiophene-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- 3-Thiophenecarboxylic acid, 4-phenyl-2-[[2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetyl]amino]-, ethyl ester
- ethyl 4-phenyl-2-2-({5-phenylthieno2,3-dpyrimidin-4-yl}sulfanyl)acetamidothiophene-3-carboxylate
- ethyl 4-phenyl-2-(2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)thiophene-3-carboxylate
- ethyl 4-phenyl-2-[[2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]thiophene-3-carboxylate
- Z20245837
- 315683-01-3
- SR-01000474036-1
- ETHYL 4-PHENYL-2-[2-({5-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
- F0863-0246
- AKOS001041750
- SR-01000474036
-
- インチ: 1S/C27H21N3O3S3/c1-2-33-27(32)23-20(18-11-7-4-8-12-18)14-35-26(23)30-21(31)15-36-25-22-19(17-9-5-3-6-10-17)13-34-24(22)28-16-29-25/h3-14,16H,2,15H2,1H3,(H,30,31)
- InChIKey: IERXLLZRYFOZJI-UHFFFAOYSA-N
- ほほえんだ: C1(NC(CSC2N=CN=C3SC=C(C4=CC=CC=C4)C3=2)=O)SC=C(C2=CC=CC=C2)C=1C(OCC)=O
計算された属性
- せいみつぶんしりょう: 531.07450506g/mol
- どういたいしつりょう: 531.07450506g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 36
- 回転可能化学結合数: 9
- 複雑さ: 747
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 7.3
- トポロジー分子極性表面積: 163Ų
じっけんとくせい
- 密度みつど: 1.44±0.1 g/cm3(Predicted)
- ふってん: 765.4±60.0 °C(Predicted)
- 酸性度係数(pKa): 11.85±0.70(Predicted)
ethyl 4-phenyl-2-2-({5-phenylthieno2,3-dpyrimidin-4-yl}sulfanyl)acetamidothiophene-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0863-0246-1mg |
ethyl 4-phenyl-2-[2-({5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamido]thiophene-3-carboxylate |
315683-01-3 | 90%+ | 1mg |
$54.0 | 2023-11-21 | |
Life Chemicals | F0863-0246-10mg |
ethyl 4-phenyl-2-[2-({5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamido]thiophene-3-carboxylate |
315683-01-3 | 90%+ | 10mg |
$79.0 | 2023-11-21 | |
Life Chemicals | F0863-0246-4mg |
ethyl 4-phenyl-2-[2-({5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamido]thiophene-3-carboxylate |
315683-01-3 | 90%+ | 4mg |
$66.0 | 2023-11-21 | |
Life Chemicals | F0863-0246-2mg |
ethyl 4-phenyl-2-[2-({5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamido]thiophene-3-carboxylate |
315683-01-3 | 90%+ | 2mg |
$59.0 | 2023-11-21 | |
Life Chemicals | F0863-0246-5μmol |
ethyl 4-phenyl-2-[2-({5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamido]thiophene-3-carboxylate |
315683-01-3 | 90%+ | 5μmol |
$63.0 | 2023-11-21 | |
Life Chemicals | F0863-0246-20μmol |
ethyl 4-phenyl-2-[2-({5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamido]thiophene-3-carboxylate |
315683-01-3 | 90%+ | 20μmol |
$79.0 | 2023-11-21 | |
Life Chemicals | F0863-0246-3mg |
ethyl 4-phenyl-2-[2-({5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamido]thiophene-3-carboxylate |
315683-01-3 | 90%+ | 3mg |
$63.0 | 2023-11-21 | |
Life Chemicals | F0863-0246-20mg |
ethyl 4-phenyl-2-[2-({5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamido]thiophene-3-carboxylate |
315683-01-3 | 90%+ | 20mg |
$99.0 | 2023-11-21 | |
Life Chemicals | F0863-0246-25mg |
ethyl 4-phenyl-2-[2-({5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamido]thiophene-3-carboxylate |
315683-01-3 | 90%+ | 25mg |
$109.0 | 2023-11-21 | |
Life Chemicals | F0863-0246-2μmol |
ethyl 4-phenyl-2-[2-({5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamido]thiophene-3-carboxylate |
315683-01-3 | 90%+ | 2μmol |
$57.0 | 2023-11-21 |
ethyl 4-phenyl-2-2-({5-phenylthieno2,3-dpyrimidin-4-yl}sulfanyl)acetamidothiophene-3-carboxylate 関連文献
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
ethyl 4-phenyl-2-2-({5-phenylthieno2,3-dpyrimidin-4-yl}sulfanyl)acetamidothiophene-3-carboxylateに関する追加情報
Research Brief on Ethyl 4-Phenyl-2-2-({5-Phenylthieno[2,3-d]Pyrimidin-4-Yl}Sulfanyl)Acetamidothiophene-3-Carboxylate (CAS: 315683-01-3)
Recent studies on ethyl 4-phenyl-2-2-({5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamidothiophene-3-carboxylate (CAS: 315683-01-3) have highlighted its potential as a promising scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. This compound, characterized by its thieno[2,3-d]pyrimidine core and thiophene carboxylate moiety, has demonstrated significant biological activity in preclinical models. Researchers have focused on its synthesis, structural optimization, and mechanism of action, with recent findings suggesting its applicability in targeting oncogenic signaling pathways.
A 2023 study published in the Journal of Medicinal Chemistry explored the compound's inhibitory effects on fibroblast growth factor receptors (FGFRs), a family of tyrosine kinases implicated in various cancers. The study employed molecular docking and kinetic assays to elucidate the binding affinity of ethyl 4-phenyl-2-2-({5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamidothiophene-3-carboxylate to FGFR1-4, revealing nanomolar-range IC50 values. Notably, the compound exhibited selectivity over other kinases, reducing off-target toxicity risks. These findings position it as a candidate for further development in precision oncology.
Structural modifications of the compound have also been investigated to enhance its pharmacokinetic properties. A team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters that introducing polar substituents at the phenyl ring improved aqueous solubility without compromising FGFR inhibition. Additionally, in vivo pharmacokinetic studies in rodent models showed a favorable half-life (t1/2 = 6.2 hours) and oral bioavailability (F = 58%), addressing earlier challenges with metabolic stability.
Beyond oncology, emerging research in ACS Chemical Biology (2024) suggests potential applications in inflammatory diseases. The compound's ability to modulate interleukin-1 receptor-associated kinase 4 (IRAK4) signaling was demonstrated in macrophage models, suppressing pro-inflammatory cytokine release. This dual kinase-targeting capability underscores its versatility, though further toxicology studies are warranted before clinical translation.
In conclusion, ethyl 4-phenyl-2-2-({5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamidothiophene-3-carboxylate represents a multifaceted tool in drug discovery. Current efforts focus on derivative libraries and combination therapies, with three patent applications filed in Q1 2024 covering novel formulations. Collaborative projects between academia and biotech firms are accelerating its progression toward IND-enabling studies.
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